molecular formula C12H10ClN3O B1273651 N-(2-Aminophenyl)-2-chloronicotinamide CAS No. 57841-69-7

N-(2-Aminophenyl)-2-chloronicotinamide

Cat. No. B1273651
CAS RN: 57841-69-7
M. Wt: 247.68 g/mol
InChI Key: LCSCTFTVNQPHTC-UHFFFAOYSA-N
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Description

The compound N-(2-Aminophenyl)-2-chloronicotinamide is a derivative of nicotinamide, which is a form of vitamin B3, and features a chlorine atom and an amino group attached to the aromatic ring. Although the provided papers do not directly discuss N-(2-Aminophenyl)-2-chloronicotinamide, they do provide insights into the behavior of similar compounds, which can be extrapolated to hypothesize about the properties and reactivity of N-(2-Aminophenyl)-2-chloronicotinamide.

Synthesis Analysis

The synthesis of related compounds, such as those described in the provided papers, typically involves the reaction of substituted phenols with other chemical reagents to introduce the desired functional groups. For example, substituted N-(2-hydroxyphenyl)acetamides can be synthesized from various 2-amino-nitrophenols and chlorophenols . By analogy, N-(2-Aminophenyl)-2-chloronicotinamide could be synthesized through a similar pathway, starting from 2-aminophenol and introducing the chloronicotinamide moiety through appropriate chemical reactions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. The papers indicate that the molecular structure of similar compounds, such as substituted N-(2-hydroxyphenyl)acetamides, has been determined using this method . These structures often feature hydrogen bonding, which is critical in stabilizing the molecular conformation. For N-(2-Aminophenyl)-2-chloronicotinamide, one could expect the presence of hydrogen bonds involving the amino group, which would influence the compound's stability and reactivity.

Chemical Reactions Analysis

The chemical reactivity of compounds like N-(2-Aminophenyl)-2-chloronicotinamide can be influenced by the presence of substituents on the aromatic ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the stability of different tautomeric forms, as seen in the case of N-phenyl-2-aminotropones . Prototropic tautomerism, which involves the transfer of a proton within the molecule, can lead to different structural isomers that may have distinct physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-Aminophenyl)-2-chloronicotinamide would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of an amino group can lead to the formation of intermolecular and intramolecular hydrogen bonds, which can affect solubility, melting point, and other physical properties . The chloro substituent could potentially make the compound more reactive in certain chemical reactions, such as nucleophilic substitution, due to its electron-withdrawing effect.

Scientific Research Applications

Herbicidal Activity and Synthesis

  • A series of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, were synthesized and exhibited notable herbicidal activity against bentgrass and duckweed. This research indicates potential for developing new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Biosynthesis and Biocatalysis

  • Research on 2-chloronicotinamide amidase from Pantoea sp. highlights its application in biosynthesis of 2-chloronicotinic acid, a key pharmaceutical and pesticide intermediate. Engineered amidases showed improved catalytic activity, demonstrating potential as biocatalysts for industrial synthesis (Xiao‐Ling Tang et al., 2018).

Chemical Synthesis Techniques

  • A study presented an efficient method for synthesizing 2-aryl-6-chloronicotinamides through regioselective Suzuki coupling. This methodology could be significant for preparing compounds in pharmaceuticals and agrochemicals (Wu Yang et al., 2003).

Crystal Structure and Spectroscopy

  • Investigations into the structures of various N-aryl-2-chloronicotinamides revealed insights into their supramolecular structures, potentially aiding the understanding of their interactions in different chemical and biological contexts (S. Cuffini et al., 2006).

Antitumor Properties

  • A study on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a derivative of N-(2-aminophenyl)-2-chloronicotinamide, highlighted its potential as an oral histone deacetylase inhibitor with significant antitumor activity (Nancy Z. Zhou et al., 2008).

Kinetic Studies in Organic Reactions

  • Kinetic analysis of the oxidation of cyclohexanol by N-chloronicotinamide in aqueous acetic acid medium provided insights into reaction mechanisms, crucial for understanding and optimizing such organic reactions (R. Sridharan et al., 2004).

Safety And Hazards

The safety data sheet for a related compound, 2-Aminophenol, indicates that it may cause an allergic skin reaction, is suspected of causing genetic defects, and is harmful if swallowed or inhaled .

properties

IUPAC Name

N-(2-aminophenyl)-2-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-11-8(4-3-7-15-11)12(17)16-10-6-2-1-5-9(10)14/h1-7H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSCTFTVNQPHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384169
Record name N-(2-Aminophenyl)-2-chloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminophenyl)-2-chloronicotinamide

CAS RN

57841-69-7
Record name N-(2-Aminophenyl)-2-chloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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